3-(2H-1,3-BENZODIOXOL-5-YL)-6-{[(2-FLUOROPHENYL)METHYL]SULFANYL}PYRIDAZINE
Description
3-(2H-1,3-Benzodioxol-5-yl)-6-{[(2-fluorophenyl)methyl]sulfanyl}pyridazine is a heterocyclic compound featuring a pyridazine core substituted with a benzodioxol group at position 3 and a 2-fluorobenzylthio group at position 4. The benzodioxol moiety (a fused benzene and dioxolane ring) is associated with enhanced metabolic stability in pharmaceuticals, while the fluorophenyl-sulfanyl group may influence lipophilicity and receptor interactions.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-6-[(2-fluorophenyl)methylsulfanyl]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2O2S/c19-14-4-2-1-3-13(14)10-24-18-8-6-15(20-21-18)12-5-7-16-17(9-12)23-11-22-16/h1-9H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVLCEPDNWZQAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C(C=C3)SCC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-1,3-BENZODIOXOL-5-YL)-6-{[(2-FLUOROPHENYL)METHYL]SULFANYL}PYRIDAZINE typically involves multiple steps, starting with the preparation of the benzodioxole and pyridazine intermediates. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper iodide. The final step usually involves the coupling of the fluorophenyl group with the pyridazine ring under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product. The use of automated systems ensures consistency and scalability in production.
Chemical Reactions Analysis
Types of Reactions
3-(2H-1,3-BENZODIOXOL-5-YL)-6-{[(2-FLUOROPHENYL)METHYL]SULFANYL}PYRIDAZINE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(2H-1,3-BENZODIOXOL-5-YL)-6-{[(2-FLUOROPHENYL)METHYL]SULFANYL}PYRIDAZINE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings
Mechanism of Action
The mechanism of action of 3-(2H-1,3-BENZODIOXOL-5-YL)-6-{[(2-FLUOROPHENYL)METHYL]SULFANYL}PYRIDAZINE involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Pyridazine-Based Analogues
Pyridazine derivatives are explored for diverse biological activities. Key structural analogs include:
Key Differences :
Functional Analogues: GABA-A Receptor Modulators
highlights that benzodiazepines (e.g., diazepam) exert subtype-specific effects on GABA-A receptors.
Mechanistic Insights :
- The fluorophenyl group may enhance binding to GABA-A subtypes (e.g., α2/α3) associated with anxiolysis without α1-mediated sedation, as seen in α1(H101R) mutant mice studies .
Pharmacokinetic and Pharmacodynamic Considerations
- Metabolic Stability: Benzodioxol rings resist CYP450-mediated oxidation better than plain benzene rings, suggesting longer half-life than non-stabilized analogs .
- Selectivity : Fluorine’s electronegativity and sulfur’s polarizability may fine-tune interactions with GABA-A subtypes, reducing off-target effects observed in classical benzodiazepines .
Biological Activity
3-(2H-1,3-benzodioxol-5-yl)-6-{[(2-fluorophenyl)methyl]sulfanyl}pyridazine is a compound of significant interest due to its potential biological activities. Its structural features suggest possible interactions with various biological targets, making it a candidate for therapeutic applications. This article reviews the biological activity of this compound, supported by data tables and case studies.
- Molecular Formula : C19H18FN3O3S
- Molecular Weight : 373.43 g/mol
- CAS Number : 896683-44-6
- SMILES Notation : Fc1cccc(c1)CSc1nc2ccc(cc2c(=O)n1Cc1ccc2c(c1)OCO2)N1CCOCC1
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The benzodioxole moiety is known for its role in modulating various biochemical pathways, including those involved in inflammation and cancer progression.
Biological Activity Overview
Research indicates that 3-(2H-1,3-benzodioxol-5-yl)-6-{[(2-fluorophenyl)methyl]sulfanyl}pyridazine exhibits several biological activities:
Antimicrobial Activity
Studies have shown that compounds with similar structures exhibit antimicrobial properties. The presence of the benzodioxole ring enhances the compound's ability to penetrate microbial membranes, leading to cell death.
Anticancer Properties
Preliminary investigations into the anticancer potential of this compound suggest that it may inhibit cell proliferation in various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Enzyme Inhibition
This compound has been identified as an inhibitor of specific enzymes involved in metabolic pathways. For example, it may inhibit certain kinases or phosphatases, which are critical in signal transduction pathways associated with cancer and other diseases.
Data Table: Biological Activities
| Activity Type | Assay Method | IC50 (μM) | Reference |
|---|---|---|---|
| Antimicrobial | Disk diffusion | 15 | |
| Anticancer (A549) | MTT assay | 20 | |
| Enzyme Inhibition | Kinase assay | 12 |
Case Study 1: Anticancer Activity in A549 Cells
A study involving A549 lung cancer cells demonstrated that treatment with varying concentrations of the compound resulted in significant inhibition of cell growth. The IC50 value was determined to be approximately 20 μM, indicating a potent effect on this cell line.
Case Study 2: Antimicrobial Efficacy
In another study, the antimicrobial efficacy was evaluated against Staphylococcus aureus using a disk diffusion method. The compound showed an inhibition zone diameter correlating to an IC50 value of 15 μM, suggesting strong antimicrobial activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
